

"Ethyl imidazo[1,2-a]pyridine-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl imidazo[1,2-a]pyridine-2-carboxylate*

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Technical Guide: Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl Imidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance, particularly its role in relevant signaling pathways.

Core Molecular Data

The fundamental molecular and physical properties of **Ethyl Imidazo[1,2-a]pyridine-2-carboxylate** are summarized below.

Property	Value	Citations
Molecular Formula	$C_{10}H_{10}N_2O_2$	[1] [2] [3]
Molecular Weight	190.20 g/mol	[2] [3]
CAS Number	38922-77-9	[1] [2] [3]
Appearance	White powder or solid	[4]
Melting Point	83-87 °C	

Experimental Protocols

Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

A common and effective method for the synthesis of **Ethyl Imidazo[1,2-a]pyridine-2-carboxylate** involves the condensation reaction between 2-aminopyridine and an α -halocarbonyl compound, such as ethyl bromopyruvate.

Materials:

- 2-aminopyridine
- Ethyl 3-bromopyruvate
- Tetrahydrofuran (THF)
- Ethanol
- Diisopropyl ether

Procedure:

- Under magnetic stirring, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.[\[4\]](#)
- Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the solution. The formation of a solid precipitate will be observed.[\[4\]](#)

- Heat the resulting mixture to reflux and maintain continuous stirring for 4 hours.[4]
- After the reaction is complete, cool the mixture to room temperature and isolate the solid product by filtration.[4]
- Dissolve the collected solid in 65 mL of ethanol and heat the solution to reflux, stirring for 16 hours.[4]
- Cool the filtrate in an ice bath to facilitate crystallization of the final product.[4]
- Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.[4]
- Dry the final product in a vacuum desiccator to yield **Ethyl Imidazo[1,2-a]pyridine-2-carboxylate** as a white powder.[4]

A similar protocol can be used for the synthesis of derivatives, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, by substituting 2-aminopyridine with the corresponding substituted 2-aminopyridine (e.g., 6-methyl-pyridin-2-ylamine) and reacting it with ethyl 3-bromo-2-oxopropionate in ethanol, followed by reflux and purification.[1]

Purification and Characterization

Purification: The crude product can be purified by crystallization from a suitable solvent system. For analytical purposes, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in ethyl acetate.[1]

Characterization:

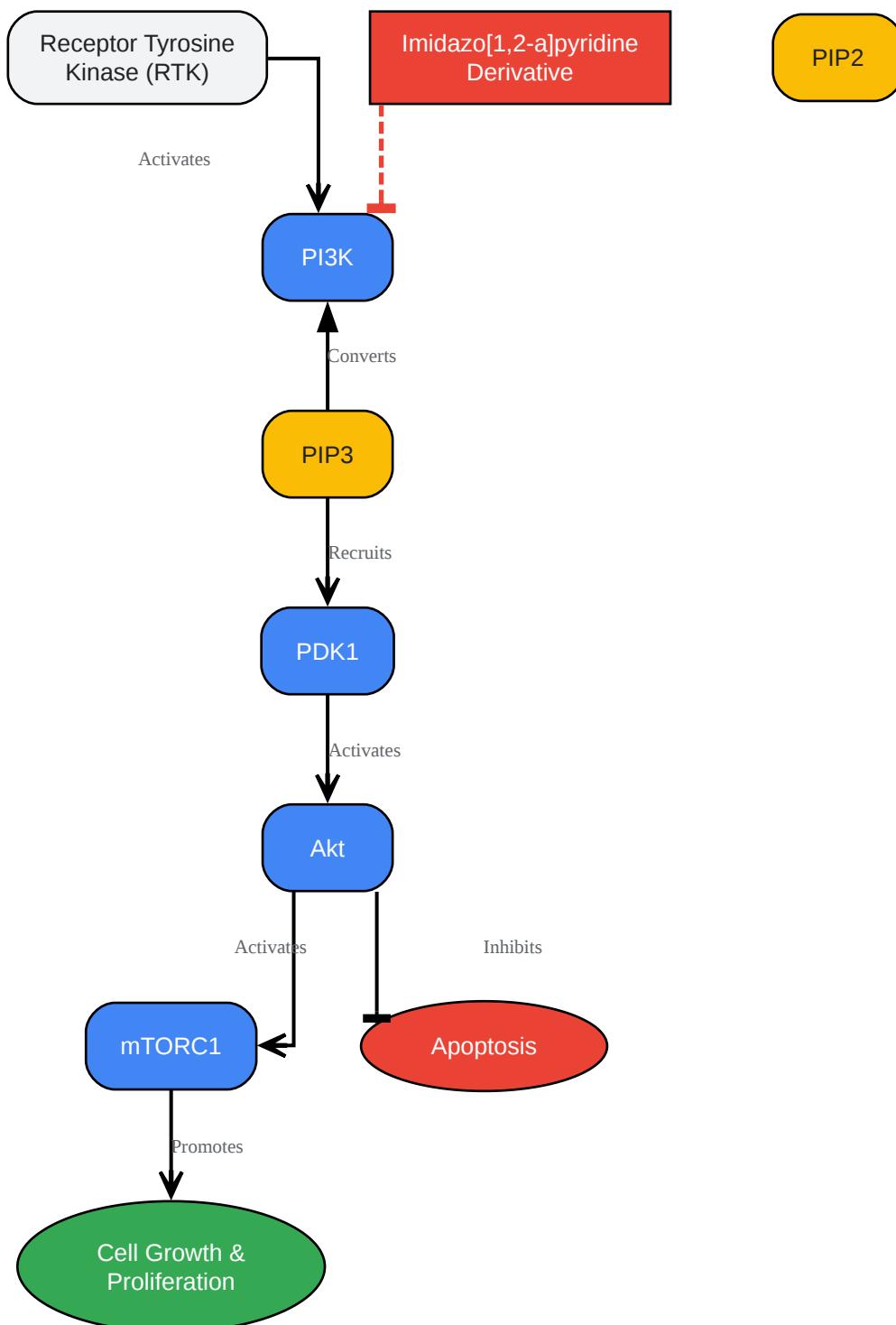
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound. The expected m/z value for the protonated molecule [MH+] is 191. [4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to elucidate the chemical structure. The characteristic peaks for **Ethyl Imidazo[1,2-a]pyridine-2-carboxylate** in DMSO-d_6 are: δ 8.95 (s, 1H), 8.84 (d, $J=6.8$ Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, $J=7.2$ Hz, 1H), 4.43 (q, $J=7.1$ Hz, 2H), 1.35 (d, $J=7.1$ Hz, 3H).[4]

Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[\[5\]](#)[\[6\]](#)[\[7\]](#) A significant mechanism of action for some of these derivatives involves the inhibition of key cellular signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

Several studies have reported that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[\[8\]](#)[\[9\]](#) This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its abnormal activation is a common factor in tumorigenesis.[\[9\]](#)

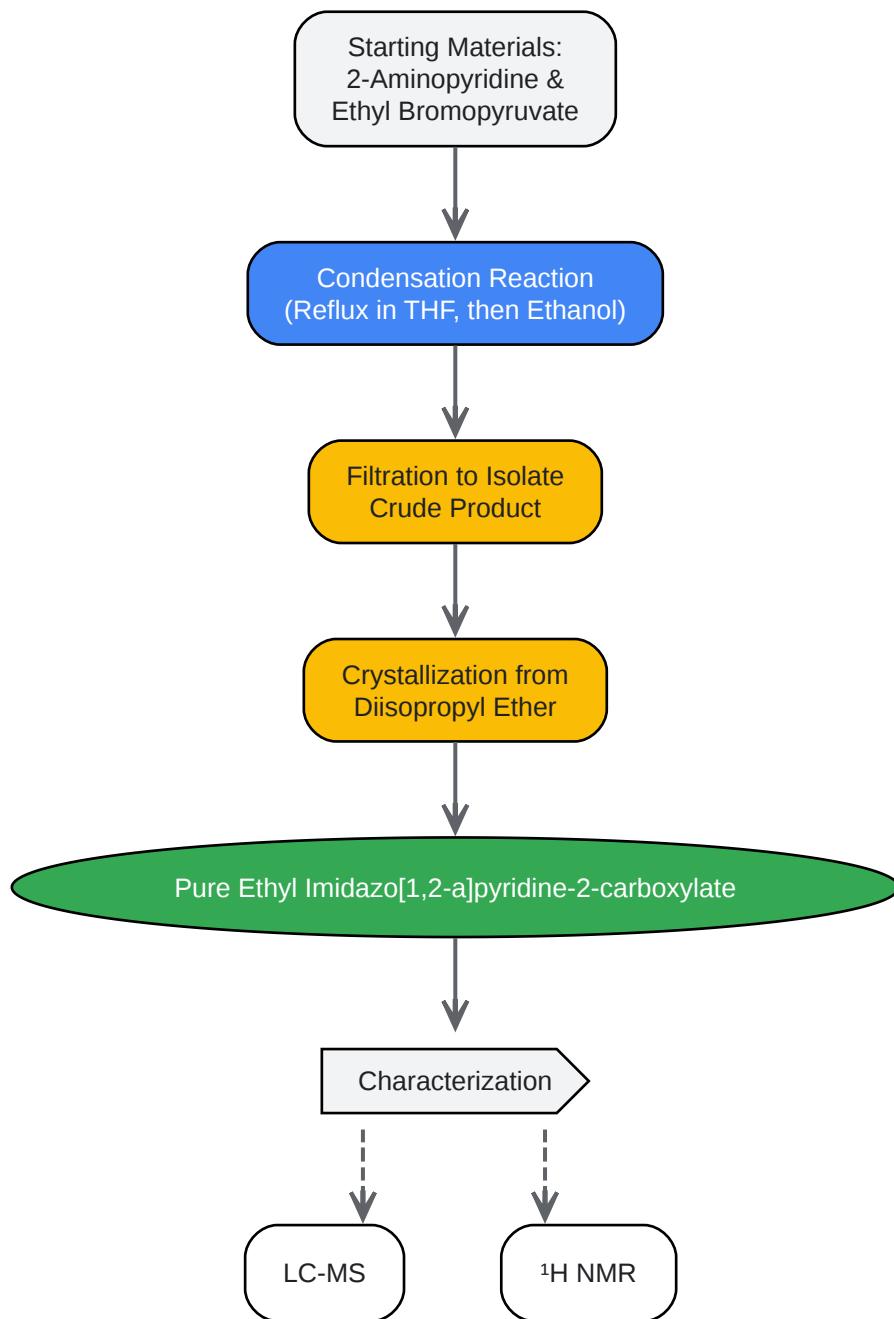


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Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to the final characterized product is crucial for reproducible research.



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Caption: General workflow for the synthesis and characterization of the title compound.

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- To cite this document: BenchChem. ["Ethyl imidazo[1,2-a]pyridine-2-carboxylate" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186821#ethyl-imidazo-1-2-a-pyridine-2-carboxylate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b186821#ethyl-imidazo-1-2-a-pyridine-2-carboxylate-molecular-weight-and-formula)

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